4-Chloro-3-nitrobenzoyl chloride is classified as an acyl chloride and falls under the category of aromatic compounds. Its chemical formula is with a molecular weight of 220.01 g/mol. The compound is identified by the CAS number 38818-50-7 . It is primarily used as an acylation reagent in organic synthesis, particularly in the formation of various benzophenone derivatives and other biologically active compounds.
The synthesis of 4-chloro-3-nitrobenzoyl chloride can be achieved through several methods:
The reaction conditions typically involve controlling temperature and solvent to optimize yield and purity. The product is often stored under inert conditions to prevent degradation .
The molecular structure of 4-chloro-3-nitrobenzoyl chloride features a benzene ring substituted with both a chloro group and a nitro group at the meta positions relative to the carbonyl group. The structure can be represented as follows:
Key structural details include:
4-Chloro-3-nitrobenzoyl chloride participates in several significant chemical reactions:
The primary mechanism through which 4-chloro-3-nitrobenzoyl chloride exerts its chemical action is via Friedel-Crafts acylation. In this reaction:
This mechanism is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
4-Chloro-3-nitrobenzoyl chloride has diverse applications across multiple fields:
4-Chloro-3-nitrobenzoyl chloride is named according to IUPAC substitutive nomenclature rules. The parent structure is benzoyl chloride (benzenecarbonyl chloride). Substituents are numbered to assign the lowest possible locants: a chlorine atom at position 4 and a nitro group (-NO₂) at position 3. Thus, the systematic name is 4-chloro-3-nitrobenzoyl chloride. The structural representation shows a benzene ring with:
The molecular formula C₇H₃Cl₂NO₃ is consistently reported across chemical databases [1] [3] [5]. This formula accounts for:
The molecular weight is 220.01 g/mol, calculated as follows:
The compound’s unique CAS Registry Number is 38818-50-7, which serves as a universal identifier in chemical databases and regulatory documents [2] [3] [5].
Alternative synonyms include:
Table 1: Synonym Compendium
| Synonym | Source |
|---|---|
| 3-Nitro-4-chlorobenzoyl chloride | Commercial Catalogs |
| Benzoyl chloride, 4-chloro-3-nitro- | NIST WebBook |
| 4-Chloro-3-nitrobenzoic acid chloride | ChemicalBook |
| ART-CHEM-BB B022432 | Supplier Databases |
The compound is represented in machine-readable formats for cheminformatics applications:
SMILES (Simplified Molecular-Input Line-Entry System):
[O-][N+](=O)c1cc(ccc1Cl)C(=O)Cl [4] ClC(=O)C1=CC=C(Cl)C(=C1)[N+]([O-])=O [3] InChI (International Chemical Identifier):
InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H [8] [9] IWLGXPWQZDOMSB-UHFFFAOYSA-N (Hashed cryptographic representation) [2] [9] Table 2: Computational Identifiers
| Notation Type | Representation | Usage |
|---|---|---|
| Canonical SMILES | [O-]N+c1cc(ccc1Cl)C(=O)Cl | Database Searching |
| Isomeric SMILES | ClC(=O)C1=CC=C(Cl)C(=C1)N+=O | Stereochemistry Encoding |
| Standard InChI | 1S/C7H3Cl2NO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | Cross-Platform Compatibility |
| InChIKey | IWLGXPWQZDOMSB-UHFFFAOYSA-N | Unique Digital Identifier |
Physical and Chemical Properties
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9